1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride.
Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction where piperidine reacts with the sulfonyl chlorides under basic conditions, often using a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine exerts its effects involves interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
- 1-((2,6-Dichlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-hydroxyphenyl)sulfonyl)piperidine
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings (e.g., chlorine vs. fluorine, methoxy vs. hydroxy) can significantly alter the compound’s chemical properties and reactivity.
- Unique Features: 1-((2,6-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is unique due to the combination of fluorine and methoxy groups, which can influence its electronic properties and interactions with biological targets.
This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO5S2/c1-26-13-5-7-14(8-6-13)27(22,23)15-9-11-21(12-10-15)28(24,25)18-16(19)3-2-4-17(18)20/h2-8,15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSOUZSXQLMJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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